1-Butoxy-3,5-dichloro-2-fluorobenzene
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Overview
Description
1-Butoxy-3,5-dichloro-2-fluorobenzene is an organic compound with the molecular formula C10H11Cl2FO. It is a derivative of benzene, substituted with butoxy, dichloro, and fluoro groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-3,5-dichloro-2-fluorobenzene typically involves the substitution of a benzene ring with butoxy, dichloro, and fluoro groups. One common method is through electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-3,5-dichloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogenation and alkylation.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Halogenation: Uses halogenating agents like chlorine or bromine under controlled temperatures.
Oxidation: Employs oxidizing agents such as potassium permanganate.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
1-Butoxy-3,5-dichloro-2-fluorobenzene is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving the interaction of substituted benzene compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Butoxy-3,5-dichloro-2-fluorobenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Another substituted benzene compound used in similar applications.
1-Bromo-2,5-dichloro-3-fluorobenzene: Shares similar chemical properties and applications.
Uniqueness
1-Butoxy-3,5-dichloro-2-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in specialized research and industrial applications.
Properties
IUPAC Name |
1-butoxy-3,5-dichloro-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2FO/c1-2-3-4-14-9-6-7(11)5-8(12)10(9)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERMBQUATQENCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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